molecular formula C6H8FI B2952740 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2580210-26-8

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2952740
CAS No.: 2580210-26-8
M. Wt: 226.033
InChI Key: XZBUQSLQGWKCGJ-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which are known for their unique three-dimensional structure.

Mechanism of Action

Target of Action

The primary targets of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used as bioisosteric replacements for aromatic rings in drug design . Therefore, the targets would likely depend on the specific aromatic compound that 1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane is designed to mimic.

Mode of Action

The exact mode of action of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bcp derivatives can mimic the spatial arrangement of atoms in aromatic rings . This allows them to interact with biological targets in a similar manner to the aromatic compounds they replace, potentially leading to similar physiological effects.

Biochemical Pathways

The specific biochemical pathways affected by 1-(Fluoromethyl)-3-iodobicyclo[11Given that bcp derivatives are used as bioisosteric replacements for aromatic compounds , it’s likely that they would affect similar biochemical pathways as the compounds they are designed to mimic.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that bcp cores have been extensively studied and proven valuable alternatives to benzene rings . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(Fluoromethyl)-3-iodobicyclo[11It’s known that the synthesis of bcp derivatives can be achieved through various methods, including photoredox-catalyzed radical addition , which suggests that light could potentially influence the compound’s stability or reactivity.

Preparation Methods

Chemical Reactions Analysis

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium arylsulfinates, difluoroiodane (III) reagents, and various alkenes and alkynes . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

These comparisons highlight the unique reactivity and potential applications of this compound in various fields of research.

Properties

IUPAC Name

1-(fluoromethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FI/c7-4-5-1-6(8,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBUQSLQGWKCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FI
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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